4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H3F3IN3O2 It is a pyrazole derivative, characterized by the presence of iodine and trifluoroethyl groups
Preparation Methods
The synthesis of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-iodo-pyrazole with trifluoroethyl triflate in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours . Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-DNA targeting.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives with different substituents. For example:
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxylic acid group.
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid: Has the carboxylic acid group at a different position.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Contains a methyl group instead of the trifluoroethyl group
Properties
IUPAC Name |
4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSJMPKEHMZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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